1,3-苯并二氧杂环,5-(甲氧甲氧基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

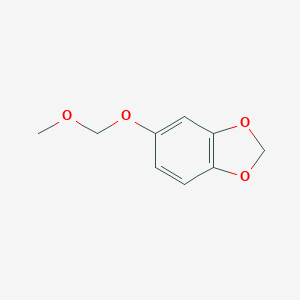

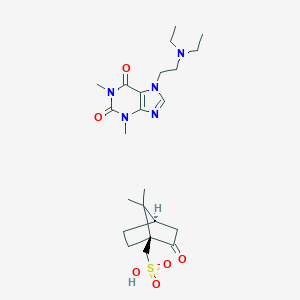

“1,3-Benzodioxole, 5-(methoxymethoxy)-” is an organic compound with the molecular formula C9H10O4 . It is a derivative of 1,3-Benzodioxole, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Molecular Structure Analysis

The molecular structure of “1,3-Benzodioxole, 5-(methoxymethoxy)-” consists of a 1,3-Benzodioxole core with a methoxymethoxy group attached at the 5-position . The molecular weight of this compound is 182.17 .Physical And Chemical Properties Analysis

The predicted boiling point of “1,3-Benzodioxole, 5-(methoxymethoxy)-” is 260.6±28.0 °C, and its predicted density is 1.235±0.06 g/cm3 .科学研究应用

Continuous Acylation Process

The acylation of 1,3-Benzodioxole has been studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . This process allows for a high conversion rate and selectivity for the desired acylated product, which is significant for the synthesis of bioactive molecules, pharmaceuticals, and agrochemicals. The continuous flow approach offers advantages such as improved heat and mass transfer, precise temperature control, easier scale-up, generation of less waste, and integration of reaction monitoring and processing steps .

Anti-Tumor Applications

1,3-Benzodioxole derivatives have shown promise in improving the anti-tumor efficiency of arsenicals . These derivatives, when conjugated with arsenical precursors, exhibit slower elimination in mice and maintain an efficient concentration in the blood for a longer time. They have demonstrated better anti-proliferation by inhibiting the thioredoxin system to induce oxidative stress and initiate apoptosis in vitro and in vivo . This application is particularly relevant for the treatment of leukemia and other tumors.

Pharmaceutical Testing

The compound is available for purchase for pharmaceutical testing, indicating its utility in the development and quality control of pharmaceutical products . Its role in pharmaceutical testing underscores its importance in ensuring the safety and efficacy of drugs.

Environmental Sustainability

The research on 1,3-Benzodioxole’s acylation process has made significant progress in improving the environmental friendliness of this reaction . Efforts to increase the efficiency, sustainability, and scalability of the reaction are crucial for reducing the environmental impact of chemical processes.

Catalysis Research

The use of 1,3-Benzodioxole in catalysis research, particularly in the development of recyclable heterogeneous catalysts, is noteworthy . This aligns with the broader goal of sustainable chemistry, where catalysts can be reused, thereby minimizing waste and reducing costs.

Synthesis of Bioactive Molecules

The compound plays a role in the synthesis of bioactive molecules, which are essential for the development of new drugs and treatments . Its involvement in the synthesis process highlights its significance in medicinal chemistry.

Cosmetics Industry

Given its use in the synthesis of various compounds, 1,3-Benzodioxole may also find applications in the cosmetics industry . The acylation process can be used to introduce functional groups that are valuable for cosmetic formulations.

Agrochemical Development

The acylation of 1,3-Benzodioxole is relevant for the synthesis of agrochemicals . This application is important for the development of new pesticides and fertilizers that can enhance agricultural productivity.

属性

IUPAC Name |

5-(methoxymethoxy)-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-10-5-11-7-2-3-8-9(4-7)13-6-12-8/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPABMZXQPPGMAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443357 |

Source

|

| Record name | 1,3-Benzodioxole, 5-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxole, 5-(methoxymethoxy)- | |

CAS RN |

111726-43-3 |

Source

|

| Record name | 1,3-Benzodioxole, 5-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)

![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)

![4-[4-[6-(Acryloyloxy)hexyloxy]benzoyloxy]benzoic acid 4-[6-(acryloyloxy)hexyloxy]phenyl ester](/img/structure/B171670.png)

![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)